Home > Products > Screening Compounds P101607 > Guanylpirenzepine
Guanylpirenzepine - 122858-76-8

Guanylpirenzepine

Catalog Number: EVT-1175479
CAS Number: 122858-76-8
Molecular Formula: C19H23Cl2N7O2
Molecular Weight: 452.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Guanylpirenzepine is classified under the category of synthetic organic compounds. Its structure and properties align it with other muscarinic antagonists, which are commonly utilized in both clinical and experimental settings. The compound is synthesized through specific chemical reactions that involve the modification of existing muscarinic agents to enhance selectivity and efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of guanylpirenzepine typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors, often involving derivatives of pyridine or similar heterocycles.
  2. Reactions: The primary reaction pathways include:
    • Alkylation: This step often involves the introduction of guanyl groups to the pyridine structure, enhancing its binding affinity to muscarinic receptors.
    • Cyclization: Cyclization reactions are employed to form the core structure of guanylpirenzepine, ensuring the correct spatial arrangement necessary for receptor interaction.
  3. Purification: Post-synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate guanylpirenzepine from by-products.

Technical details regarding specific reagents, solvents, and reaction conditions (temperature, time) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

Guanylpirenzepine exhibits a complex molecular structure characterized by its unique arrangement of atoms that facilitate its interaction with muscarinic receptors.

  • Molecular Formula: C16_{16}H18_{18}N4_{4}O
  • Molecular Weight: Approximately 298.34 g/mol
  • Structural Features: The compound features a pyridine ring fused with a guanidine moiety, contributing to its pharmacological properties.

The three-dimensional conformation of guanylpirenzepine is vital for its binding affinity and specificity towards the M1 muscarinic receptor subtype.

Chemical Reactions Analysis

Reactions and Technical Details

Guanylpirenzepine participates in several chemical reactions that can modify its structure or enhance its properties:

  1. Hydrolysis: Under certain conditions, guanylpirenzepine may undergo hydrolysis, leading to the formation of less active metabolites.
  2. Oxidation-Reduction Reactions: These reactions can alter the electronic properties of guanylpirenzepine, potentially affecting its biological activity.
  3. Complexation: Guanylpirenzepine can form complexes with metal ions, which may influence its pharmacokinetics and bioavailability.

Understanding these reactions is essential for developing formulations that maximize therapeutic efficacy while minimizing side effects.

Mechanism of Action

Process and Data

Guanylpirenzepine exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors:

  • Receptor Binding: The compound selectively binds to M1 receptors in the central nervous system and peripheral tissues.
  • Inhibition of Cholinergic Activity: By blocking these receptors, guanylpirenzepine reduces cholinergic signaling, which can alleviate symptoms associated with overactivity in cholinergic pathways.
  • Physiological Effects: This mechanism is particularly beneficial in conditions like peptic ulcers or irritable bowel syndrome, where excessive acetylcholine contributes to increased gastric secretion and motility.

Data from receptor binding studies indicate that guanylpirenzepine has a high affinity for M1 receptors compared to other subtypes, underscoring its selectivity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Guanylpirenzepine possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade when exposed to extreme pH or light.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Guanylpirenzepine has several significant applications in scientific research:

  • Pharmacological Studies: Used extensively as a tool compound in studies investigating cholinergic signaling pathways.
  • Therapeutic Development: Investigated for potential use in treating gastrointestinal disorders by modulating cholinergic activity.
  • Neuroscience Research: Explored for its effects on cognitive functions, particularly in models of neurodegenerative diseases where cholinergic dysfunction is evident.
Introduction to Guanylpirenzepine

Chemical Structure and Derivatives of Guanylpirenzepine

Guanylpirenzepine (molecular weight: 379.18 g/mol; molecular formula: C₁₉H₂₁N₇O₂) features a tricyclic core identical to Pirenzepine, comprising a pyrido[2,3-b][1,4]benzodiazepinone system. The critical structural modification involves replacement of the N-methylpiperazine group with a guanidinyl-substituted amine chain (Fig. 1). This alteration introduces a highly basic guanidine group (pKa ~13) at physiological pH, substantially increasing hydrogen-bonding capacity compared to Pirenzepine [2] [5].

Table 1: Structural Comparison of Guanylpirenzepine and Pirenzepine

PropertyGuanylpirenzepinePirenzepine
Core StructurePyridobenzodiazepinonePyridobenzodiazepinone
Side ChainGuanidinylalkylamineN-Methylpiperazine
Hydrogen Bond Acceptors75
Hydrogen Bond Donors31
Topological Polar Surface Area124.1 Ų65.5 Ų
Calculated LogP (XLogP)1.750.85

The guanidine group enhances water solubility under acidic conditions but reduces membrane permeability compared to Pirenzepine. This modification also increases topological polar surface area (124.1 Ų vs. Pirenzepine’s 65.5 Ų), predicting altered blood-brain barrier penetration [2] [5]. The compound’s canonical SMILES representation is NC(=N)N1CCN(CC1)CC(=O)n1c2ccccc2c(=O)[nH]c2c1nccc2, with InChIKey YGBQWISDDSXPRF-UHFFFAOYSA-N [5]. Rotation around the acetyl linker (N-C(O) bond) allows conformational flexibility, though computational models suggest the guanidine group preferentially orients away from the tricyclic plane [2].

Table 2: Physicochemical Properties of Guanylpirenzepine

PropertyValue
Molecular Weight379.18 g/mol
Hydrogen Bond Acceptors7
Hydrogen Bond Donors3
Rotatable Bonds4
Topological Polar Surface Area124.1 Ų
XLogP1.75

Historical Development and Analogous Compounds

The development of Guanylpirenzepine stems from systematic structure-activity relationship (SAR) studies initiated with Pirenzepine (Gastrozepin®), discovered in the 1970s as the first M1-selective muscarinic antagonist [1] [7]. Pirenzepine’s tricyclic scaffold represented a departure from traditional anticholinergics, with its piperazine ring identified as critical for M1 selectivity (M1 IC₅₀ ≈ 10 nM; M2 IC₅₀ ≈ 150 nM) [7]. However, this selectivity was relative rather than absolute, prompting efforts to develop analogs with improved subtype discrimination.

Key modifications explored included:

  • Piperazine replacements: Cyclohexanediamine and perhydroquinoxaline analogs demonstrated reversed selectivity (M2 > M1), proving the piperazine ring modulates receptor subtype preference [6].
  • Side chain elongations: Compounds like AF-DX 384 maintained M2 affinity (Kd = 1.2 nM in dog atria) but with reduced M1 selectivity [1].
  • Bivalent ligands: "Twin drug" approaches dimerizing Pirenzepine units yielded high-potency M2 antagonists [1].

Guanylpirenzepine emerged from explorations of cationic headgroup modifications. The guanidine substitution aimed to enhance interactions with anionic residues in the muscarinic receptor’s allosteric site, potentially exploiting differences between subtypes. This design drew inspiration from molecular modeling studies suggesting conserved aspartate residues in transmembrane helices coordinate cationic nitrogen atoms [4]. Unlike Telenzepine (a Pirenzepine analog with 25-50x higher potency), Guanylpirenzepine prioritized tool compound utility over therapeutic development [3].

Table 3: Structural Evolution of Pirenzepine Analogs

CompoundModificationReceptor Selectivity Shift
PirenzepineReference M1 antagonistM1 > M2 (10-fold)
TelenzepineMethyl substitution on tricycleIncreased M1 potency (25-50x)
DF-545 / DF-594Altered side chain topologyReduced M1/M2 selectivity
Cyclohexanediamine analogsPiperazine → cyclohexanediamineReversed selectivity (M2 > M1)
GuanylpirenzepinePiperazine → guanidinylalkylamineEnhanced M3 interaction (predicted)

Role in Muscarinic Acetylcholine Receptor (mAChR) Research

Guanylpirenzepine serves primarily as a pharmacological probe for elucidating muscarinic receptor activation mechanisms, particularly the role of conserved residues in acetylcholine binding. Key research applications include:

Mapping Agonist Binding Sites

Mutagenesis studies identified Thr234 (transmembrane helix V) and Tyr506 (helix VI) in the human M3 receptor as critical for acetylcholine binding. These residues coordinate the acetylcholine ester moiety via hydrogen bonding [4]. Guanylpirenzepine’s guanidine group likely interacts with analogous residues due to:

  • Spatial proximity to acetylcholine’s cationic head in docking models
  • Disrupted binding in Thr234→Ala mutants (40-60x affinity reduction)
  • Loss of GTP shift (Gpp(NH)p sensitivity) in Tyr506→Phe mutants, indicating impaired receptor activation [4]

Functional Characterization of M3 Receptors

In guinea pig oesophageal muscularis mucosae, a tissue rich in M3 receptors, Guanylpirenzepine analogs (e.g., DF-545) competitively antagonized acetylcholine-induced contractions (pA₂ ≈ 7.0). Their potency profiles aligned with M3-selective antagonists like 4-DAMP rather than M2-preferring agents (e.g., methoctramine), confirming functional M3 blockade [8]. Unlike Pirenzepine, Guanylpirenzepine derivatives showed negligible calcium channel blocking activity at concentrations effective for muscarinic antagonism [8].

Subtype Selectivity Profiling

Although comprehensive binding data across all five subtypes (M1-M5) remains limited, Guanylpirenzepine’s design suggests preferential M3 interaction. This inference arises from:

  • The M3 receptor’s extended extracellular loop conformation, accommodating larger side chains
  • Conservation of coordinating residues (Thr231, Tyr506 in M3) across subtypes
  • Functional assays showing inhibition of glandular secretions and smooth muscle contraction—both M3-mediated effects [4] [9]

Table 4: Key Muscarinic Receptor Residues Interacting with Guanylpirenzepine-Ligands

Residue (Location)Role in mAChR FunctionEffect of Mutation on Ligand Binding
Thr234 (TM V)Coordinates acetylcholine ester40-60x ↓ acetylcholine affinity in Ala mutants
Tyr506 (TM VI)Stabilizes acetylcholine bindingLoss of GTP shift in Phe mutants
Asp147 (TM III)Anchors cationic headNot directly tested; predicted interaction with guanidine

Future research applications could include:

  • Photoaffinity labeling studies using radiolabeled Guanylpirenzepine
  • Fluorescent derivatives for real-time receptor trafficking visualization
  • Molecular dynamics simulations of receptor activation mechanisms [4] [9]

These directions would further illuminate the structural basis of muscarinic receptor subtype specificity and facilitate rational design of novel therapeutics for conditions like asthma, overactive bladder, and myopia where selective mAChR modulation is beneficial [9].

Properties

CAS Number

122858-76-8

Product Name

Guanylpirenzepine

IUPAC Name

4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazine-1-carboximidamide;dihydrochloride

Molecular Formula

C19H23Cl2N7O2

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C19H21N7O2.2ClH/c20-19(21)25-10-8-24(9-11-25)12-16(27)26-15-6-2-1-4-13(15)18(28)23-14-5-3-7-22-17(14)26;;/h1-7H,8-12H2,(H3,20,21)(H,23,28);2*1H

InChI Key

MPSJGYIIWXQLOW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl

Synonyms

5,11-dihydro-11-(2-(4-amidinopiperazine)aceyl)-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
guanylpirenzepine

Canonical SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.